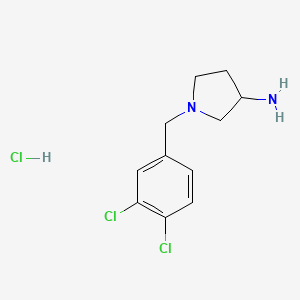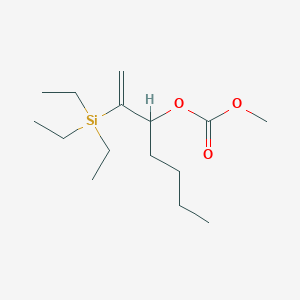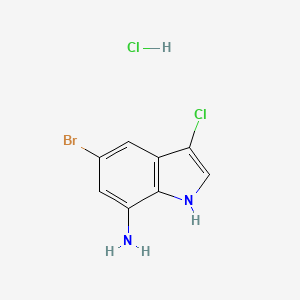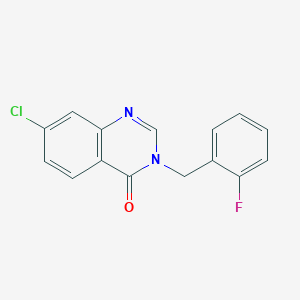
1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a 3,4-dichlorobenzyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the 3,4-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with 3,4-dichlorobenzyl chloride under basic conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The 3,4-dichlorobenzyl group may enhance the compound’s binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dichlorophenyl)pyrrolidin-2-amine
- 1-(3,4-Dichlorobenzyl)piperidin-3-amine
- 1-(3,4-Dichlorobenzyl)pyrrolidin-2-one
Uniqueness
1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3,4-dichlorobenzyl group enhances its reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H15Cl3N2 |
|---|---|
Molekulargewicht |
281.6 g/mol |
IUPAC-Name |
1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-4-3-9(14)7-15;/h1-2,5,9H,3-4,6-7,14H2;1H |
InChI-Schlüssel |
RPIFBKNLIMPSTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)


![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11840574.png)



![1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B11840595.png)




![N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine](/img/structure/B11840626.png)

